Cas no 76639-93-5 (Florfenicol Amine)

Florfenicol Amine 化学的及び物理的性質
名前と識別子
-
- (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol
- FLORFENICOL AMINE
- 2,2-Dichl<wbr>
- acetamide<wbr>
- LogP
- Benzenemethanol, alpha-(1-amino-2-fluoroethyl)-4-(methylsulfonyl)-, (R-(R*,S*))-
- Benzenemethanol, alpha-[(1S)-1-amino-2-fluoroethyl]-4-(methylsulfonyl)-, (alphaR)-
- SCHEMBL2186436
- Benzenemethanol, ?-(1-amino-2-fluoroethyl)-4-(methylsulfonyl)-, [R-(R*,S*)]-; (?R)-?-[(1S)-1-Amino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol; (1R,2S)-2-Amino-3-fluoro-1-[4-methanesulfonyl)phenyl]-1-propanol; Florfenicol amine; Sch 40458
- AKOS017343690
- (ALPHAR)-ALPHA-[(1S)-1-AMINO-2-FLUOROETHYL]-4-(METHYLSULFONYL)BENZENEMETHANOL
- Sch-40458
- Florfenicol amine, VETRANAL(TM), analytical standard
- DTXSID30227460
- 105182-37-4
- 76639-93-5
- Florfenicol-amine
- Rel-(1R,2S)-2-amino-3-fluoro-1-(4-(methylsulfonyl)phenyl)propan-1-ol
- MFCD19704818
- (1R,2 S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)-1-propanol
- (1R,2S)-2-Amino-3-fluoro-1-[4-methanesulfonyl)phenyl]-1-propanol
- Benzenemethanol, alpha-(1-amino-2-fluoroethyl)-4-(methylsulfonyl)-, [R-(R*,S*)]-
- CS-0129356
- Sch 40458
- 54TUD9HX73
- (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)-1-propanol
- E87790
- HY-133695
- (1R,2S)-2-amino-3-fluoro-1-(4-(methylsulfonyl)phenyl)propan-1-ol
- (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol
- XLSYLQDVLAXIKK-NXEZZACHSA-N
- (1R,2S)-2-amino-3-fluoro-1-(4-methanesulfonylphenyl)propan-1-ol
- DTXCID30149951
- Benzenemethanol, a-(1-amino-2-fluoroethyl)-4-(methylsulfonyl)-, [R-(R*,S*)]-; (aR)-a-[(1S)-1-Amino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol; (1R,2S)-2-Amino-3-fluoro-1-[4-methanesulfonyl)phenyl]-1-propanol; Florfenicol amine; Sch 40458
- Florfenicol Amine
-
- MDL: MFCD19704818
- インチ: InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1
- InChIKey: XLSYLQDVLAXIKK-NXEZZACHSA-N
- ほほえんだ: CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O
計算された属性
- せいみつぶんしりょう: 247.06784264g/mol
- どういたいしつりょう: 247.06784264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 88.8Ų
Florfenicol Amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F401280-1mg |
Florfenicol Amine |
76639-93-5 | 1mg |
$ 155.00 | 2022-06-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F914332-10mg |
Florfenicol amine |
76639-93-5 | 98% | 10mg |
1,152.00 | 2021-05-17 | |
abcr | AB279707-1 g |
(1R,2S)-2-Amino-3-fluoro-1-[4-methanesulfonyl)phenyl]-1-propanol, 98%; . |
76639-93-5 | 98% | 1 g |
€690.00 | 2023-07-20 | |
BioAustralis | BIA-F1488-1mg |
Florfenicol amine |
76639-93-5 | >95% by HPLC | 1mg |
$115.00 | 2024-07-19 | |
1PlusChem | 1P00GA41-10mg |
Sch 40458 |
76639-93-5 | 98% | 10mg |
$178.00 | 2024-04-21 | |
BioAustralis | BIA-F1488-5mg |
Florfenicol amine |
76639-93-5 | >95% by HPLC | 5mg |
$405.00 | 2024-07-19 | |
Aaron | AR00GACD-10mg |
Sch 40458 |
76639-93-5 | 99% | 10mg |
$138.00 | 2025-02-11 | |
A2B Chem LLC | AH58801-100mg |
Sch 40458 |
76639-93-5 | 98 | 100mg |
$1060.00 | 2024-04-19 | |
BioAustralis | BIA-F1488-5 mg |
Florfenicol amine |
76639-93-5 | >95%byHPLC | 5mg |
$361.00 | 2023-09-15 | |
BioAustralis | BIA-F1488-1 mg |
Florfenicol amine |
76639-93-5 | >95%byHPLC | 1mg |
$103.00 | 2023-09-15 |
Florfenicol Amine 関連文献
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1. Chlorination of florfenicol (FF): reaction kinetics, influencing factors and by-products formationYansen Zhang,Yisheng Shao,Naiyun Gao,Wenhai Chu,Juxiang Chen,Shuo Li,Yue Wang,Shuaixian Xu RSC Adv. 2016 6 107256
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Stephen W. C. Chung,Chi-Ho Lam Anal. Methods 2015 7 6764
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Irene Domínguez,Antonia Garrido Frenich,Roberto Romero-González Anal. Methods 2020 12 1148
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Xiaoqi Tao,Song Zhou,Xiameng Yuan,Hongjun Li Anal. Methods 2016 8 4445
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Inna A. Galvidis,Sergei A. Eremin,Maksim A. Burkin Anal. Methods 2020 12 1728
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Xiaoqi Tao,Jianzhong Shen,Xingyuan Cao,Zhanhui Wang,Xiaoping Wu,Haiyang Jiang Anal. Methods 2014 6 1021
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élida Alechaga,Encarnación Moyano,M. Teresa Galceran Analyst 2012 137 2486
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Xizhi Shi,Suquan Song,Aili Sun,Jinghua Liu,Dexiang Li,Jiong Chen Analyst 2012 137 3381
-
Stephen W. C. Chung,Chi-Ho Lam Anal. Methods 2015 7 6764
-
Stephen W. C. Chung,Chi-Ho Lam Anal. Methods 2015 7 6764
Florfenicol Amineに関する追加情報
Florfenicol Amine: A Comprehensive Overview
Florfenicol Amine, with the CAS number 76639-93-5, is a significant compound in the field of veterinary medicine and pharmacology. It is a derivative of florfenicol, a broad-spectrum antibiotic commonly used to treat bacterial infections in animals. The amine form of florfenicol has been developed to enhance its pharmacokinetic properties, making it more effective and easier to administer. This compound has gained attention due to its ability to combat a wide range of bacterial pathogens, including those resistant to other antibiotics.
The chemical structure of Florfenicol Amine consists of a chloro derivative of thiamphenicol, which is further modified by the addition of an amine group. This modification not only improves its solubility but also enhances its bioavailability. The compound's molecular formula is C12H15ClN2O5S, and its molecular weight is 340.78 g/mol. The addition of the amine group plays a crucial role in stabilizing the molecule and reducing its potential for degradation during storage or administration.
Recent studies have highlighted the importance of Florfenicol Amine in addressing antibiotic resistance, a growing concern in both human and veterinary medicine. Researchers have found that this compound exhibits potent activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. These findings underscore the potential of Florfenicol Amine as a valuable tool in combating antibiotic resistance.
In terms of application, Florfenicol Amine is primarily used in veterinary medicine to treat infections in livestock, particularly in poultry and swine. Its effectiveness against gram-negative bacteria makes it particularly useful for treating respiratory and gastrointestinal infections. The compound is also being explored for its potential use in aquaculture, where it can help control bacterial diseases in fish and shrimp.
The mechanism of action of Florfenicol Amine involves inhibition of bacterial protein synthesis by binding to the 50S subunit of the ribosome. This action prevents the formation of peptide bonds during translation, ultimately leading to bacterial cell death. The compound's ability to target multiple stages of bacterial growth contributes to its broad-spectrum activity.
Recent advancements in drug delivery systems have further enhanced the efficacy of Florfenicol Amine. For instance, researchers have developed nanoparticle-based formulations that improve drug stability and prolong its release time. These innovations have the potential to reduce dosing frequency and minimize side effects, making Florfenicol Amine an even more attractive option for veterinarians.
In addition to its therapeutic applications, Florfenicol Amine has shown promise as a prophylactic agent. Studies indicate that it can be used to prevent infections in animals under stress or exposed to pathogenic environments. This dual role as both a therapeutic and prophylactic agent highlights its versatility and importance in modern veterinary practice.
The safety profile of Florfenicol Amine has been extensively studied, with research indicating that it has minimal adverse effects when administered at recommended doses. However, precautions must be taken to avoid overdosing, as high concentrations can lead to toxicity. Regulatory agencies have established strict guidelines for its use to ensure safe application in veterinary settings.
In conclusion, Florfenicol Amine, with CAS number 76639-93-5, represents a significant advancement in veterinary medicine. Its broad-spectrum activity, enhanced pharmacokinetic properties, and potential for addressing antibiotic resistance make it a valuable tool for treating bacterial infections in animals. As research continues to uncover new applications and delivery methods for this compound, its role in veterinary medicine is likely to expand further.
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